molecular formula C13H24N2O2 B1438088 1-BOC-DECAHYDRO-1,5-NAPHTHYRIDINE CAS No. 1000931-58-7

1-BOC-DECAHYDRO-1,5-NAPHTHYRIDINE

Cat. No.: B1438088
CAS No.: 1000931-58-7
M. Wt: 240.34 g/mol
InChI Key: NJASRKUXYJXBNQ-UHFFFAOYSA-N
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Description

1-BOC-DECAHYDRO-1,5-NAPHTHYRIDINE: is a synthetic organic compound that belongs to the class of naphthyridines

Scientific Research Applications

Applications in Antibacterial Research

  • Synthesis and Antibacterial Activity : A study by Bouzard et al. (1992) demonstrated the synthesis of 5-substituted-6-fluoro-7-(cycloalkylamino)-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, highlighting their in vitro and in vivo antibacterial activities. The presence of a 1-tert-butyl moiety in these compounds was evaluated for its effects on antibacterial activity (Bouzard et al., 1992).

  • Development of Novel Derivatives for Antibacterial Use : Another study by Bouzard et al. (1989) focused on the synthesis of 7-substituted-1-tert-butyl-6-fluoroquinolone-3-carboxylic acids and their corresponding naphthyridine counterparts. This research aimed to identify potent antibacterial agents, examining the influence of the tert-butyl group (Bouzard et al., 1989).

Synthesis and Chemical Research

  • Catalyst-Free Synthesis of Naphthyridine Derivatives : A paper by Mu et al. (2015) reported on the catalyst-free synthesis of naphtho[1,6]naphthyridine derivatives, employing tert-butyl 2,4-dioxopiperidine-1-carboxylate. This approach provided a more efficient route for generating these compounds (Mu et al., 2015).

  • Combinatorial Synthesis under Catalyst-Free Conditions : Another study by Li et al. (2013) explored the combinatorial synthesis of fused tetracyclic heterocycles, including [1,6]naphthyridine derivatives, using tert-butyl 2,4-dioxopiperidine-1-carboxylate. This research contributed to the development of novel heterocyclic compounds (Li et al., 2013).

Polymer Research

  • Polymerization Catalyst Systems : A publication by Wilson and Jenkins (1992) discussed the use of ternary catalyst systems involving Nd(carboxylate)3/tert-butyl chloride for the polymerization of 1,3-butadiene. This study highlighted the impact of the tert-butyl group in such catalyst systems (Wilson & Jenkins, 1992).

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-BOC-DECAHYDRO-1,5-NAPHTHYRIDINE typically involves

Properties

IUPAC Name

tert-butyl 3,4,4a,5,6,7,8,8a-octahydro-2H-1,5-naphthyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-9-5-6-10-11(15)7-4-8-14-10/h10-11,14H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJASRKUXYJXBNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2C1CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50655685
Record name tert-Butyl octahydro-1,5-naphthyridine-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50655685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000931-58-7
Record name tert-Butyl octahydro-1,5-naphthyridine-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50655685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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